Zifrosilone

概要

準備方法

ジフロシロノンの合成には、トリフルオロ酢酸無水物を用いたフリーデル・クラフツのアシル化によって、フェニルトリメチルシランを1-(3-トリメチルシリルフェニル)-2,2,2-トリフルオロエタノンに変換する工程が含まれます . この方法は効率的であり、ジフロシロノンを大量に生産することができ、産業用途に適しています。

化学反応の分析

ジフロシロノンは、次のようないくつかの種類の化学反応を起こします。

酸化: ジフロシロノンは、特定の条件下で酸化され、さまざまな酸化生成物を形成します。

還元: ジフロシロノンは還元されて、さまざまな還元誘導体を形成することができます。

置換: ジフロシロノンは、特にトリフルオロメチル基を含む置換反応を起こすことができます。

これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

化学: ジフロシロノンは、アセチルコリンエステラーゼ阻害と新しい阻害剤の開発を研究するためのモデル化合物として役立ちます。

生物学: ジフロシロノンは、アセチルコリンエステラーゼの生物学的システムにおける役割を理解するための研究で使用されます。

医学: ジフロシロノンの主な用途は、アルツハイマー病の治療であり、脳内のアセチルコリンレベルを高め、認知機能を改善する可能性があります。

産業: ジフロシロノンの合成と反応は、アセチルコリンエステラーゼ阻害剤をより効率的に製造するための産業プロセスを開発するために研究されています

作用機序

ジフロシロノンは、アセチルコリンエステラーゼを阻害することによって効果を発揮します。この阻害は、アセチルコリンの分解を防ぎ、シナプス間隙におけるこの神経伝達物質のレベルの上昇につながります。 アセチルコリンレベルの上昇は、コリン作動性伝達を強化し、コリン作動性欠損が観察されるアルツハイマー病などの状態に有益です .

類似の化合物との比較

ジフロシロノンは、その特定の構造と可逆的な阻害機構により、アセチルコリンエステラーゼ阻害剤の中でユニークです。類似の化合物には以下のようなものがあります。

ドネペジル: アルツハイマー病の治療に使用される別のアセチルコリンエステラーゼ阻害剤。

リバスチグミン: 異なる作用機序を持つカルバメート系阻害剤。

ガランタミン: アセチルコリンエステラーゼを阻害しますが、さらにニコチン受容体の調節作用を持つアルカロイド。

これらの化合物と比較して、ジフロシロノンのユニークな構造により、アセチルコリンエステラーゼとの特定の相互作用が可能となり、研究と潜在的な治療的応用における貴重なツールとなります .

類似化合物との比較

Zifrosilone is unique among acetylcholinesterase inhibitors due to its specific structure and reversible inhibition mechanism. Similar compounds include:

Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.

Rivastigmine: A carbamate-based inhibitor with a different mechanism of action.

Galantamine: An alkaloid that also inhibits acetylcholinesterase but has additional nicotinic receptor modulating properties.

Compared to these compounds, this compound’s unique structure allows for specific interactions with acetylcholinesterase, making it a valuable tool in research and potential therapeutic applications .

生物活性

Zifrosilone, a compound initially developed as an acetylcholinesterase (AChE) inhibitor for the treatment of Alzheimer's disease, has garnered attention for its pharmacological properties and biological activity. This article delves into its mechanisms, pharmacokinetics, and relevant case studies to provide a comprehensive overview of its biological activity.

This compound functions primarily as a selective inhibitor of AChE, an enzyme crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in neurodegenerative conditions like Alzheimer's disease, where cholinergic signaling is impaired.

Inhibition Profile

- AChE Inhibition : this compound exhibits a dose-dependent inhibition of AChE. Studies indicate that at a dosage of 300 mg, it achieves an inhibition rate of approximately 62.1% in red blood cell AChE activity .

- Selectivity : While this compound significantly inhibits AChE, it has minimal effects on butyrylcholinesterase (BuChE), with less than 20% inhibition observed at higher doses .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption and metabolism:

| Parameter | Value |

|---|---|

| Bioavailability (s.c.) | 34% |

| Bioavailability (p.o.) | 4% |

| Terminal elimination half-life | 24 hours |

| Total body plasma clearance | ~70 ml/min/kg |

| Apparent volume of distribution | 150 l/kg |

This compound demonstrates extensive metabolism post-administration, with plasma concentrations of total radioactivity being significantly higher than those of the parent drug . This indicates a robust metabolic pathway that may influence its therapeutic efficacy.

Case Studies and Clinical Findings

Despite early promise in clinical settings, human trials for this compound were discontinued in the mid-1990s due to concerns regarding efficacy and safety. However, several studies have provided valuable data on its biological activity:

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress induced by hydrogen peroxide (H2O2). Specifically, it was found to maintain cell viability in SH-SY5Y cells exposed to H2O2 .

- Pharmacodynamic Studies : A double-blind study involving healthy male volunteers assessed the pharmacodynamics of this compound across various dosages. The study reported a greater-than-proportionate increase in plasma concentration relative to dosage, highlighting its potential for effective dosage management .

- Comparative Efficacy : In comparative studies with other AChE inhibitors, this compound exhibited prolonged pharmacological effects due to its unique binding characteristics with the enzyme, suggesting potential advantages over existing treatments .

特性

IUPAC Name |

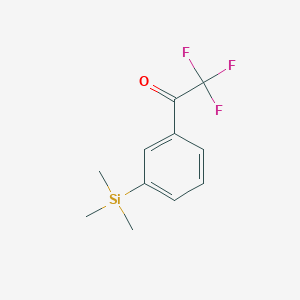

2,2,2-trifluoro-1-(3-trimethylsilylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3OSi/c1-16(2,3)9-6-4-5-8(7-9)10(15)11(12,13)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPOASFZXBWUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157445 | |

| Record name | Zifrosilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132236-18-1 | |

| Record name | Zifrosilone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132236-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zifrosilone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132236181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zifrosilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIFROSILONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6275788O83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。